N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 2,5-dimethoxyphenyl substituent at the N4 position, a dimethylamine group at N6, and a phenyl group at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-26(2)21-24-19(23-17-12-15(28-3)10-11-18(17)29-4)16-13-22-27(20(16)25-21)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPZYYXIAEXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine under basic conditions.
Final Modifications: Further functionalization, if required, can be performed using standard organic synthesis techniques such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C21H22N6O2
- Molecular Weight : 390.4 g/mol
- CAS Number : 946297-70-7
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of dimethoxy and phenyl groups enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro tests demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent activity against human cancer cell lines. These compounds were found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[3,4-d]pyrimidines has been explored extensively. These compounds have shown effectiveness against a range of bacteria and fungi.
- Research Findings : A study conducted on various pyrazolo derivatives indicated that modifications at the 4 and 6 positions significantly enhance antimicrobial efficacy. Specifically, compounds similar to N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine were effective against resistant strains of bacteria .
Anti-inflammatory Effects
Inflammation-related diseases are a major health concern globally. Compounds like this compound have been investigated for their anti-inflammatory properties.
- Clinical Relevance : Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models . This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the pyrazole ring followed by functionalization at specific positions.
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Phenylhydrazine + Pyrimidine derivative | High |
| 2 | Methylation | Dimethyl sulfate or methyl iodide | Moderate |
| 3 | Demethylation | Hydrolysis under acidic conditions | High |
These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activity.
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied due to their versatility in drug discovery. Below is a detailed comparison of the target compound with key analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Substituent Analysis and Structural Analogues
Key Observations and Implications
2,5-Dimethylphenyl (CAS 902139-77-9) lacks methoxy groups, reducing polarity and possibly decreasing solubility compared to the target compound .
N6 Modifications :
- The N,N-dimethyl group in the target compound offers steric compactness and moderate basicity, contrasting with the bulkier 3-methoxypropyl () or 2-furanylmethyl () groups, which may hinder target binding but improve membrane permeability .
- Bis-isopropyl substitution () maximizes hydrophobicity, likely favoring passive diffusion but reducing aqueous solubility .
Biological Activity
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step typically includes the cyclization of 3-amino-1H-pyrazole with suitable aldehydes or ketones under acidic or basic conditions.
- Substitution Reactions : The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups is achieved through nucleophilic substitution reactions, often involving the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine.
- Final Modifications : Further functionalization can be performed using standard organic synthesis techniques such as alkylation or acylation .
The primary mechanism of action for this compound involves its interaction with specific kinases. It binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and is being investigated for its anti-cancer properties .
Therapeutic Potential
Research indicates that this compound has promising applications in treating various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. For instance:
- Kinase Inhibition : It has been shown to inhibit casein kinase 1 (CK1), which is implicated in cancer pathogenesis and central nervous system disorders .
- Cellular Pathways : The compound's interactions with cellular pathways make it a valuable tool for studying biological mechanisms and developing new therapeutic strategies .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Target Kinase | IC50 Value | Notes |
|---|---|---|---|---|
| N4-(2,5-Dimethoxyphenyl)-N6,N6-Dimethyl-1-Phenyl-Pyrazolo[3,4-D]Pyrimidine | Structure | CK1 | TBD | Potential anti-cancer agent |
| N6-(4-Chlorophenyl)-1H-Pyrazolo[3,4-D]Pyrimidine | Structure | CK1 | 78 nM | Strong CK1 inhibitor |
| Pyrimido[4,5-D]Pyrimidines | Structure | Various kinases | Varies | Similar biological activities |
Case Study 1: Inhibition of CK1
A study focusing on the inhibition of CK1 by N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant anti-proliferative effects in cancer cell lines. The compound was shown to reduce cell viability by over 50% at concentrations above 200 nM .
Case Study 2: Mechanistic Insights
Another investigation into the mechanistic insights revealed that the compound disrupts critical signaling pathways involved in cell cycle regulation. This disruption was evidenced by altered expression levels of cyclins and cyclin-dependent kinases (CDKs) in treated cells .
Q & A
Q. What statistical approaches mitigate variability in biological replicate experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
